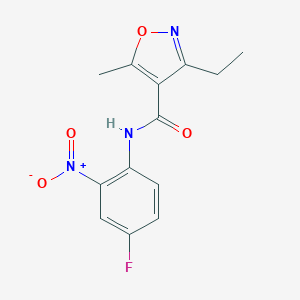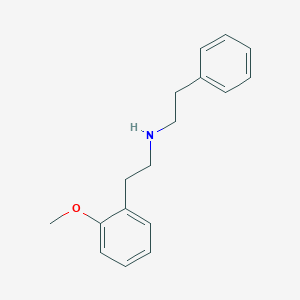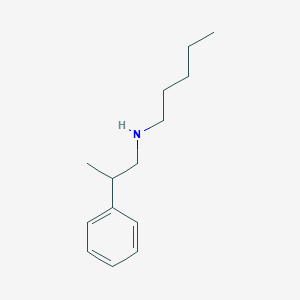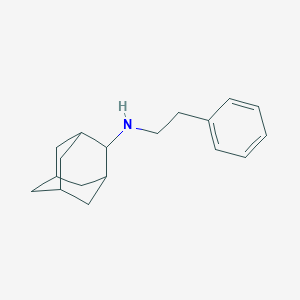
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxazole derivatives and has been synthesized through various methods.
科学研究应用
The potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in scientific research are vast. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用机制
The exact mechanism of action of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and proteins involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
One of the advantages of using 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has also been reported to exhibit low toxicity in cell-based assays, making it a potential candidate for further drug development. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
未来方向
There are several future research directions that can be pursued to further understand the potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One of the future directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another future direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in various disease pathways.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized through various methods and has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
合成方法
The synthesis of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been reported in the literature through various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with methyl isocyanoacetate in the presence of triethylamine to yield the final product.
属性
分子式 |
C13H12FN3O4 |
|---|---|
分子量 |
293.25 g/mol |
IUPAC 名称 |
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H12FN3O4/c1-3-9-12(7(2)21-16-9)13(18)15-10-5-4-8(14)6-11(10)17(19)20/h4-6H,3H2,1-2H3,(H,15,18) |
InChI 键 |
ACLBZTIUJZVBJM-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
规范 SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)




![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)